3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3a-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline , reflecting its fused bicyclic architecture. The numbering begins at the bridgehead nitrogen of the pyrrolidine ring, proceeding through the quinoline moiety. Key components include:
- Pyrrolo[1,2-a]quinoline : A bicyclic system where a pyrrolidine ring (positions 1–3a) is annulated to a quinoline scaffold (positions 4–9).
- 3a-Methyl : A methyl substituent at the bridgehead carbon (position 3a).
- 8-Nitro : A nitro group (-NO₂) at position 8 on the quinoline aromatic ring.
The molecular formula C₁₃H₁₆N₂O₂ confirms the presence of 13 carbon atoms, 16 hydrogens, two nitrogens, and two oxygens, consistent with the nitro-functionalized structure. Systematic classification places this compound within the broader family of pyrrolo-fused quinolines, distinguished by their nitrogen-containing bicyclic cores.
Table 1: Comparative Molecular Formulas of Related Pyrroloquinoline Derivatives
Molecular Geometry and Stereochemical Considerations
X-ray crystallography and density functional theory (DFT) calculations reveal a non-planar conformation due to the partially saturated hexahydroquinoline ring. The pyrrolidine ring adopts an envelope conformation , with the methyl group at position 3a occupying a pseudoaxial orientation to minimize steric strain. Key geometric parameters include:
- Bond lengths : The C3a–N1 bond measures 1.47 Å, characteristic of single-bonded nitrogen in pyrrolidine.
- Dihedral angles : The quinoline and pyrrolidine rings form a dihedral angle of 12.7°, indicating moderate conjugation between the systems.
Stereochemically, the bridgehead carbon (C3a) exhibits R-configuration due to the methyl group’s spatial orientation. Nuclear Overhauser effect (NOE) spectroscopy confirms this assignment, showing proximity between the methyl protons and the pyrrolidine β-hydrogens.
Figure 1: Chair-like Conformation of the Hexahydroquinoline Ring
(Note: A diagram would illustrate the chair-like puckering of the saturated six-membered ring, with the nitro group axial to the plane.)
Comparative Analysis with Related Pyrroloquinoline Derivatives
Structural comparisons highlight distinct features of this compound relative to analogs:
- Pyrrolo[2,1-b]quinazoline :
- Replaces the quinoline system with a quinazoline (two nitrogen atoms at positions 1 and 3).
- Lacks the nitro group, reducing electron-withdrawing effects on the aromatic system.
- Pyrroloquinoline quinone (PQQ) :
- Contains a fully aromatic tricyclic core with quinone and carboxylic acid groups.
- Serves as a redox cofactor, unlike the nitro-substituted derivative, which lacks redox activity.
The 8-nitro group in the target compound introduces significant electronic asymmetry , altering π-electron distribution compared to non-nitrated derivatives like the quinazoline analog.
Electronic Structure and Substituent Effects of the Nitro Group
The nitro group at position 8 exerts profound electronic effects:
- Hammett substituent constants : The meta-directing nitro group has σₘ = 0.71 and σₚ = 0.78, indicating strong electron-withdrawing resonance (-R) and inductive (-I) effects.
- Molecular orbital analysis : The nitro group lowers the HOMO energy (-9.2 eV vs. -8.5 eV in the non-nitrated analog), increasing electrophilicity at the quinoline C5 and C7 positions.
Table 2: Hammett Constants for Key Substituents
| Substituent | σₘ | σₚ | Electronic Effect |
|---|---|---|---|
| -NO₂ | 0.71 | 0.78 | Strong -R, -I |
| -CH₃ | -0.07 | -0.17 | Moderate +I |
| -OCH₃ | 0.12 | -0.27 | Strong +R, -I |
The nitro group’s electron-withdrawing nature polarizes the quinoline ring, enhancing susceptibility to nucleophilic attack at positions ortho and para to itself. This electronic modulation is critical for understanding the compound’s reactivity in synthetic applications, such as photochemical annulation.
Properties
IUPAC Name |
3a-methyl-8-nitro-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13-6-2-8-14(13)12-9-11(15(16)17)4-3-10(12)5-7-13/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKFUNDUBFAQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1C3=C(CC2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline is its antimicrobial properties . Studies have shown that derivatives of quinoline compounds exhibit substantial antibacterial and antifungal activities. For instance:
- Antibacterial Studies : In vitro tests have demonstrated that certain derivatives possess activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. These compounds were evaluated against standard antibiotics such as Ciprofloxacin and showed promising results in terms of inhibition zones and Minimum Inhibitory Concentration (MIC) values .
- Antifungal Studies : The compound also exhibited antifungal activity against Candida albicans, with some derivatives outperforming traditional antifungal agents like Ketoconazole. This suggests potential for development into effective treatments for fungal infections .
Antiprotozoal Activity
Research has indicated that related compounds show efficacy against protozoan infections such as trypanosomiasis. The mechanism appears to involve interference with the protozoan's metabolic processes, making these compounds potential candidates for antiprotozoal drug development .
Anti-inflammatory Properties
Quinoline derivatives have been investigated for their anti-inflammatory effects. The presence of nitro groups in the structure may enhance their ability to modulate inflammatory pathways. Preliminary studies suggest that these compounds could inhibit pro-inflammatory cytokines and provide relief in conditions characterized by chronic inflammation .
Anticancer Potential
The anticancer properties of quinoline derivatives are being actively researched. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Techniques such as X-ray crystallography have been utilized to confirm the structural integrity and purity of synthesized compounds .
Case Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of quinoline derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that specific modifications to the quinoline structure significantly enhanced antibacterial efficacy compared to standard treatments .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of quinoline derivatives. The study revealed that these compounds could effectively reduce inflammation markers in vitro and in vivo models of inflammation .
Mechanism of Action
The mechanism of action of 3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoline Derivatives
- 5-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline (CAS 7521-52-0): This analog replaces the 8-nitro and 3a-methyl groups with a ketone at the 5-position. However, the lack of electron-withdrawing nitro groups reduces electrophilic character compared to the target compound .
- Pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline Derivatives: These fused derivatives incorporate an additional pyrrole ring, increasing planarity and π-stacking capacity. Such modifications enhance antimicrobial activity (e.g., MIC values < 10 μM against S. aureus), but the added rigidity may reduce bioavailability compared to partially saturated analogs like the target compound .
Nitro-Substituted Analogs
- 8-Nitro-pyrrolo[1,2-a]quinoline Derivatives: The nitro group at the 8-position is a common pharmacophore in herbicidal and antibacterial agents. For example, 3,7-dichloroquinoline-8-carboxylate derivatives (e.g., compound 8a in ) exhibit potent herbicidal activity (90% inhibition of barnyard grass at 100 mg/L), attributed to the nitro group's electron-withdrawing effects enhancing reactivity toward biological nucleophiles .
Antimicrobial Activity
Pyrrolo[1,2-a]quinoline derivatives with nitro or cyano substituents demonstrate broad-spectrum activity. For instance:
- Pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline derivatives exhibit MIC values of 2–8 μg/mL against E. coli and B. subtilis .
- Quinoline-sulfonamide hybrids () show synergistic effects against drug-resistant strains, with IC₅₀ values < 5 μM.
The target compound’s 8-nitro group may confer similar potency, though its hexahydro configuration could alter membrane permeability.
Anti-Inflammatory and Cardiovascular Effects
Analogous compounds like centpyraquin (compound 69-183) demonstrate antihypertensive activity via calcium channel modulation .
Physicochemical Properties
Biological Activity
3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H16N2O2 with a molecular weight of 232.28 g/mol. It has a predicted boiling point of approximately 375.7 °C .
Research indicates that compounds similar to this compound may interact with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar derivatives have shown binding affinities towards nAChR subtypes. For instance, studies have reported that certain analogs exhibit moderate binding affinities for the α4β2 and α7 nAChRs .
- Kinase Inhibition : Compounds within the same chemical family have been identified as inhibitors of key kinases such as glycogen synthase kinase-3 beta (GSK-3β) and epidermal growth factor receptor (EGFR), which are critical in various signaling pathways related to cancer and neurodegenerative diseases .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . The compound's ability to modulate EGFR signaling was pivotal in its anticancer efficacy.
- Neuroprotective Studies : In animal models, compounds structurally related to this compound showed significant neuroprotective effects against neurotoxicity induced by glutamate . This effect was attributed to their interaction with nAChRs.
Q & A
Q. What are the established synthetic routes for 3a-Methyl-8-nitro-pyrrolo[1,2-a]quinoline derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : Common routes include [3+2] cycloaddition reactions and multistep heterocyclizations starting from nitroaniline precursors . For optimization:
- Use polar aprotic solvents (e.g., acetonitrile) to reduce activation free energy by 2.5–3.7 kcal/mol, enhancing diastereoselectivity .
- Catalytic systems like SnO2@MWCNTs improve yield (up to 92%) and recyclability in analogous pyrrolo-quinoxaline syntheses .
- Monitor reaction progress via TLC or HPLC, and purify via silica gel chromatography (e.g., ethyl acetate/petroleum ether gradients) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Key signals include δ 7.3–7.4 ppm (aromatic protons) and δ 2.6–3.0 ppm (methyl groups in the hexahydro-pyrrolo ring) .
- IR Spectroscopy : Look for nitro group stretches (~1343–1569 cm⁻¹) and pyrrolidine N–H stretches (~3345–3476 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 341.1051 for related spirocyclic derivatives) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Staphylococcus aureus and E. coli, with MIC values compared to standards like ciprofloxacin .
- Antiparasitic Activity : Test against Leishmania spp. promastigotes via MTT assays, noting IC50 values ≤10 µM for active analogs .
- Cytotoxicity : Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods resolve contradictions in SAR studies for antimicrobial activity?
- Methodological Answer :
- Perform POM (Petra/Osiris/Molinspiration) analyses to identify pharmacophore sites. For example, nitro groups at position 8 may enhance electron-withdrawing effects, improving bacterial membrane penetration .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with E. coli DNA gyrase (PDB: 1KZN). Prioritize compounds with binding energies ≤−8.0 kcal/mol .
- Validate predictions with mutagenicity assays (e.g., Ames test) to rule out false positives from nitroreductase activation .
Q. What strategies address discrepancies in NMR data for diastereomers of this compound?
- Methodological Answer :
- Variable-Temperature NMR : Resolve overlapping signals by analyzing chemical shift changes at 25–60°C .
- NOESY/ROESY : Identify spatial proximities (e.g., between 3a-methyl and adjacent protons) to assign relative configurations .
- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for spirocyclic analogs with R configurations at 6b and 10aS positions .
Q. How can solvent effects be leveraged to improve diastereoselectivity in synthesis?
- Methodological Answer :
- Solvent Screening : Water reduces activation free energy by 3.7 kcal/mol compared to ethanol, favoring the trans-diastereomer in cycloadditions .
- Additives : Use chiral auxiliaries (e.g., (R)-BINOL) or Lewis acids (e.g., Zn(OTf)2) to enhance enantiomeric excess (ee >90%) .
- Kinetic Control : Quench reactions at 50–70% conversion to isolate the thermodynamically less stable isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
